molecular formula C5H10Cl2 B160153 1,2-Dichloropentane CAS No. 1674-33-5

1,2-Dichloropentane

Cat. No. B160153
CAS RN: 1674-33-5
M. Wt: 141.04 g/mol
InChI Key: PPLBPDUKNRCHGG-UHFFFAOYSA-N
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Description

1,2-Dichloropentane is a compound with the formula C5H10Cl2. Its molar mass is 141.035 . It is similar to other dichloropentanes such as 1,1-Dichloropentane .


Physical And Chemical Properties Analysis

1,2-Dichloropentane has a density of 1.1±0.1 g/cm3, a boiling point of 149.0±8.0 °C at 760 mmHg, and a vapor pressure of 5.2±0.3 mmHg at 25°C. Its enthalpy of vaporization is 37.0±3.0 kJ/mol, and it has a flash point of 42.4±14.6 °C .

Scientific Research Applications

Antimicrobial Activity

1,2-Dichloropentane and its derivatives have been investigated for their antimicrobial properties. A study by Şahin et al. (2020) highlighted the synthesis of 1,2-diborolanes (referred to as 1,2-diboracyclopentane) with strong donor substituents, derived from 1,2-dichloro-1,2-diboracyclopentane. These compounds exhibited high activity against some Gram-positive bacteria, showcasing their potential in antimicrobial applications (Şahin et al., 2020).

Environmental Remediation

1,2-Dichloropentane has been implicated in environmental studies, particularly in the degradation of chlorinated organics. Liu et al. (2014) examined the degradation of 1,2-dichloroethane using advanced reduction processes (ARPs) that combine ultraviolet irradiation with various reagents. This study contributes to understanding the application of ARPs in degrading similar chlorinated organics, including 1,2-dichloropentane (Liu et al., 2014).

Chemical Synthesis and Catalysis

In the field of chemical synthesis, 1,2-dichloropentane plays a role as an intermediate or a reactant. For instance, Zhang et al. (2016) described a novel method for preparing dichlorooctafluorocyclopentane through the reaction of 1,2-dichlorohexafluorocyclopentene, illustrating the use of 1,2-dichloropentane derivatives in synthesizing complex chemical structures (Zhang et al., 2016).

Membrane Filtration in Wastewater Treatment

Yazdanbakhsh et al. (2014) investigated the treatability of petrochemical wastewater, containing 1,2-dichloroetane, using membrane filtration processes. This study highlights the potential of using such technologies for the removal and recovery of soluble organic compounds, including 1,2-dichloropentane, from industrial wastewater (Yazdanbakhsh et al., 2014).

Safety And Hazards

1,2-Dichloropentane is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is advised .

properties

IUPAC Name

1,2-dichloropentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10Cl2/c1-2-3-5(7)4-6/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPLBPDUKNRCHGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870901
Record name 1,2-Dichloropentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dichloropentane

CAS RN

1674-33-5
Record name 1,2-Dichloropentane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1674-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dichloropentane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001674335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dichloropentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
WE Billups, AN Kurtz, ML Farmer - Tetrahedron, 1970 - Elsevier
The same equilibrium mixture of dichloropropanes is obtained when either 1,1-, 1,2-, or 1,3-dichloropropane is treated with aluminum chloride. 1,2- and 1,3-Dichlorobutane undergo …
Number of citations: 6 www.sciencedirect.com
FI Carroll, JA Kepler - Canadian Journal of Chemistry, 1966 - cdnsciencepub.com
Chlorination of 1-nitroalkenes in acetic acid at 0 in the presence of hydrogen chloride gives the corresponding 1,2-dichloro-1-nitroalkanes in good yields. If the reaction is carried out at …
Number of citations: 8 cdnsciencepub.com
GA Crowder, JK Potter - Journal of Molecular Structure, 1981 - Elsevier
IR and Raman spectra have been obtained for 1,2-dichlorobutane and 1,2-dichloro- pentane. The butane crystallizes in the P X S XH conformation, but the pentane could not be made …
Number of citations: 10 www.sciencedirect.com
GD Smith, PJ Ludovice, RL Jaffe… - The Journal of Physical …, 1995 - ACS Publications
The conformational properties of 2, 4-dichloropentane (DCP) and 2, 4, 6-trichloroheptane (TCH) havebeen investigated in detail through ab initio electronic structure calculations as a …
Number of citations: 25 pubs.acs.org
ML Poutsma, JL Kartch - Journal of the American Chemical …, 1967 - ACS Publications
Product distributions from chlorination of cis-2-, trans-2-, and 1-pentene in methanol, ethanol, formic acid,/-butyl alcohol, acetic acid, and trifluoroacetic acidhave been determined as …
Number of citations: 33 pubs.acs.org
ME Mondejar, S Cignitti, J Abildskov, JM Woodley… - Fluid Phase …, 2017 - Elsevier
The increasingly restrictive regulations for substances with high ozone depletion and global warming potentials are driving the search for new sustainable fluids with low environmental …
Number of citations: 35 www.sciencedirect.com
D Šatkovskienė, R Jankauskas, P Pipiraitė… - Journal of Molecular …, 2007 - Elsevier
In order to prove the possibility to work out the quantum mechanically based additivity schemes for conformational energies the analytically predicted [D. Šatkovskienė, Int. J. Quantum …
Number of citations: 4 www.sciencedirect.com
CL Yaws, KY Li - Thermophysical Properties of Chemicals and …, 2009 - Elsevier
Publisher Summary This chapter presents the solubility parameter and liquid volume for organic compounds in tabular form. The tabulation is arranged by carbon number such as C, C2…
Number of citations: 12 www.sciencedirect.com
F Morishita, Y Terashima, M Ichise… - Journal of …, 1983 - academic.oup.com
The relationship between the retention index (RI) and the molecular structure of chlorinated alkanes is discussed. The RI of a straight-chain monochloride can be predicted by …
Number of citations: 15 academic.oup.com
CF Koelsch, SM McElvain - Journal of the American Chemical …, 1929 - ACS Publications
In connection with some work being carried on in this Laboratory it was desired to prepare 2-chloromethylbutanol-1 (I). It was thought that the reaction between ethylmagnesium …
Number of citations: 12 pubs.acs.org

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